molecular formula C10H21NO3SSi B14605076 1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 60160-06-7

1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Cat. No.: B14605076
CAS No.: 60160-06-7
M. Wt: 263.43 g/mol
InChI Key: SWBVAHXPIVYHRX-UHFFFAOYSA-N
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Description

1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a complex organosilicon compound It belongs to the class of silatranes, which are known for their unique tricyclic structure involving silicon, oxygen, nitrogen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with ethylsulfanyl ethyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These complexes can interact with biological molecules, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

    1-Vinylsilatrane: Similar structure but with a vinyl group instead of an ethylsulfanyl group.

    1-Ethylsilatrane: Similar structure but without the ethylsulfanyl group.

Uniqueness

1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for targeted applications .

Properties

CAS No.

60160-06-7

Molecular Formula

C10H21NO3SSi

Molecular Weight

263.43 g/mol

IUPAC Name

1-(2-ethylsulfanylethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C10H21NO3SSi/c1-2-15-9-10-16-12-6-3-11(4-7-13-16)5-8-14-16/h2-10H2,1H3

InChI Key

SWBVAHXPIVYHRX-UHFFFAOYSA-N

Canonical SMILES

CCSCC[Si]12OCCN(CCO1)CCO2

Origin of Product

United States

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